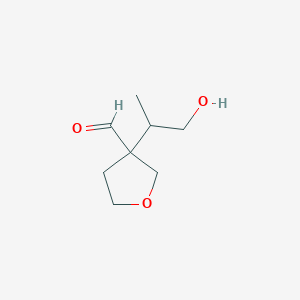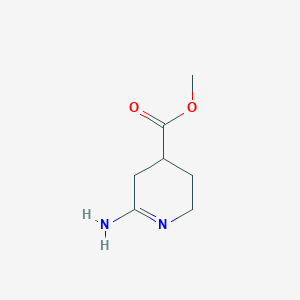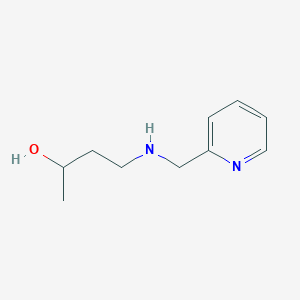![molecular formula C11H19NO2 B13269988 (1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13269988.png)
(1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a methoxybutyl group and a methylfuran group connected via an amine linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 1-methoxybutan-2-amine with 5-methylfurfural under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted amine derivatives .
Scientific Research Applications
(1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylfuran-2-yl)ethan-1-amine: Shares a similar furan structure but differs in the alkyl chain and functional groups.
(1-Methoxybutan-2-yl)(methyl)amine: Similar in the methoxybutyl group but lacks the furan ring.
Uniqueness
(1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine is unique due to its combination of a methoxybutyl group and a methylfuran group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-methoxy-N-[(5-methylfuran-2-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H19NO2/c1-4-10(8-13-3)12-7-11-6-5-9(2)14-11/h5-6,10,12H,4,7-8H2,1-3H3 |
InChI Key |
ILMZKQJLBVDHBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13269906.png)

![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid](/img/structure/B13269921.png)

![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13269947.png)
![2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid](/img/structure/B13269955.png)
![6-Methoxyspiro[2.5]octane-1-carboxylic acid](/img/structure/B13269958.png)

![Spiro[2.5]octane-4-carboxamide](/img/structure/B13269971.png)

amine](/img/structure/B13269985.png)

![Thieno[3,2-b]pyridine-6-sulfonyl fluoride](/img/structure/B13269991.png)
